2-(2-{5-[(E)-2-(4-fluorophenyl)ethenyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(3-methylpiperidin-1-yl)ethanone
Description
2-(2-{5-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound featuring a fluorophenyl group, an oxadiazole ring, and a piperidine moiety
Properties
Molecular Formula |
C24H24FN3O3 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-[2-[5-[(E)-2-(4-fluorophenyl)ethenyl]-1,2,4-oxadiazol-3-yl]phenoxy]-1-(3-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C24H24FN3O3/c1-17-5-4-14-28(15-17)23(29)16-30-21-7-3-2-6-20(21)24-26-22(31-27-24)13-10-18-8-11-19(25)12-9-18/h2-3,6-13,17H,4-5,14-16H2,1H3/b13-10+ |
InChI Key |
PCPYSQZMVFRUDJ-JLHYYAGUSA-N |
Isomeric SMILES |
CC1CCCN(C1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)/C=C/C4=CC=C(C=C4)F |
Canonical SMILES |
CC1CCCN(C1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)C=CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{5-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Fluorophenyl Group: This step involves the coupling of the oxadiazole intermediate with a fluorophenyl ethylene derivative, often using palladium-catalyzed cross-coupling reactions.
Attachment of the Piperidine Moiety: The final step involves the reaction of the intermediate with a piperidine derivative, typically under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions can occur at the oxadiazole ring or the fluorophenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include N-oxides or hydroxylated derivatives.
Reduction: Reduced forms of the oxadiazole or fluorophenyl groups.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or photonic properties.
Biological Research: It can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely multifaceted:
Molecular Targets: Potential targets include enzymes or receptors involved in neurological or inflammatory pathways.
Pathways Involved: The compound may modulate signaling pathways, such as those involving neurotransmitters or inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
2-(4-FLUOROPHENYL)ETHAN-1-AMINE: Shares the fluorophenyl group but lacks the oxadiazole and piperidine moieties.
1-(2-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOL-5-AMINE: Contains a fluorophenyl group and a heterocyclic ring but differs in overall structure.
Uniqueness
2-(2-{5-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is unique due to its combination of a fluorophenyl group, an oxadiazole ring, and a piperidine moiety, which confer distinct chemical and biological properties.
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